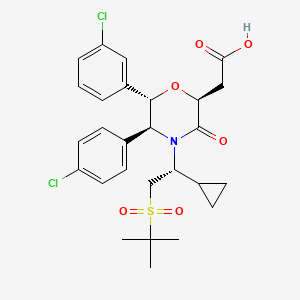

AM-8735

Beschreibung

Eigenschaften

IUPAC Name |

2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31Cl2NO6S/c1-27(2,3)37(34,35)15-21(16-7-8-16)30-24(17-9-11-19(28)12-10-17)25(18-5-4-6-20(29)13-18)36-22(26(30)33)14-23(31)32/h4-6,9-13,16,21-22,24-25H,7-8,14-15H2,1-3H3,(H,31,32)/t21-,22-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMSSDQFJNEUNG-TWVZQSRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CC(C1CC1)N2C(C(OC(C2=O)CC(=O)O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)C[C@@H](C1CC1)N2[C@H]([C@@H](O[C@H](C2=O)CC(=O)O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31Cl2NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AM-8735: A Technical Guide to its Mechanism of Action as a p53-hDM2 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-8735 is a potent and selective small-molecule inhibitor of the p53-human double minute 2 (hDM2) protein-protein interaction (PPI). By disrupting the binding of hDM2 to p53, this compound prevents the ubiquitin-mediated degradation of the p53 tumor suppressor protein. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on the p53 signaling pathway, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of the p53-hDM2 Interaction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The activity of p53 is tightly regulated by its primary negative regulator, hDM2, an E3 ubiquitin ligase. hDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. In many cancers, the p53 pathway is inactivated through the overexpression of hDM2.

This compound functions by competitively binding to the p53-binding pocket on hDM2. This binding pocket recognizes key "hotspot" residues of p53, specifically F19, W23, and L26. By occupying this pocket, this compound effectively blocks the interaction between p53 and hDM2.[1] This disruption prevents the hDM2-mediated ubiquitination and degradation of p53, leading to the accumulation of functional p53 protein within the cell. The stabilized p53 can then transactivate its downstream target genes, such as p21, which mediates cell cycle arrest.

The p53-hDM2 Signaling Pathway and the Role of this compound

The following diagram illustrates the p53-hDM2 signaling pathway and the mechanism by which this compound restores p53 function.

Caption: The p53-hDM2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, demonstrating its potency and selectivity.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (MDM2 Inhibition) | 25 nM | Biochemical Assay | [2] |

| IC50 (Growth Inhibition) | 63 nM | HCT116 (p53 wild-type) | [2] |

| IC50 (Growth Inhibition) | >25 µM | p53-deficient cells | [2] |

| IC50 (p21 mRNA induction) | 160 nM | HCT116 (p53 wild-type) | [2][3] |

| ED50 (In vivo antitumor activity) | 41 mg/kg | SJSA-1 osteosarcoma xenograft | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the IC50 value of this compound for the inhibition of the p53-hDM2 interaction.

-

Principle: A fluorescently labeled p53-derived peptide is incubated with recombinant hDM2 protein. The binding of the large hDM2 protein to the small fluorescent peptide results in a high fluorescence polarization signal. Unlabeled competitor molecules, such as this compound, will displace the fluorescent peptide from hDM2, leading to a decrease in the polarization signal.

-

Protocol:

-

Prepare a solution of recombinant human hDM2 protein and a fluorescently labeled p53 peptide in an appropriate assay buffer.

-

Serially dilute this compound to create a range of concentrations.

-

In a black microplate, add the hDM2 protein, fluorescent p53 peptide, and varying concentrations of this compound to the wells. Include control wells with only hDM2 and the fluorescent peptide (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

-

Calculate the percentage of inhibition for each concentration of this compound and plot the data to determine the IC50 value.

-

Cell Proliferation Assay (Click-iT™ EdU Assay)

This assay measures the effect of this compound on the proliferation of cancer cells.

-

Principle: 5-ethynyl-2´-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during active DNA synthesis. The incorporated EdU can be detected via a "click" reaction with a fluorescently labeled azide, allowing for the quantification of proliferating cells.

-

Protocol:

-

Seed cancer cells (e.g., HCT116 p53wt and SJSA-1) in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 16 hours).

-

Add EdU to the cell culture medium and incubate to allow for its incorporation into newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Perform the Click-iT™ reaction by adding the reaction cocktail containing the fluorescent azide to the cells.

-

Wash the cells and stain the nuclei with a DNA dye (e.g., DAPI).

-

Image the cells using a high-content imaging system or analyze by flow cytometry to determine the percentage of EdU-positive (proliferating) cells.

-

Calculate the IC50 for growth inhibition based on the dose-response curve.

-

Quantitative Real-Time PCR (qRT-PCR) for p21 mRNA Induction

This method quantifies the upregulation of the p53 target gene, p21, in response to this compound treatment.

-

Principle: The activation of p53 by this compound leads to the transcriptional upregulation of its downstream target genes, including p21. qRT-PCR measures the amount of p21 mRNA in treated cells relative to a control.

-

Protocol:

-

Treat cells (e.g., HCT116 p53wt) with various concentrations of this compound for a defined time (e.g., 7 hours).

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

Perform real-time PCR using primers specific for p21 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the ΔΔCt method to determine the fold change in p21 mRNA expression relative to untreated control cells.

-

Plot the fold change against the this compound concentration to determine the IC50 for p21 induction.

-

In Vivo Antitumor Efficacy in a Xenograft Model

This study evaluates the antitumor activity of this compound in a living organism.

-

Principle: Human cancer cells (e.g., SJSA-1 osteosarcoma) are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored.

-

Protocol:

-

Implant SJSA-1 cells subcutaneously into athymic nude mice.

-

Once the tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

-

Administer this compound orally (e.g., daily for two weeks) at various doses.

-

Measure the tumor volume at regular intervals throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assays for p21 induction).

-

Calculate the tumor growth inhibition for each treatment group and determine the effective dose (ED50).

-

Discovery via Activity-Directed Synthesis

This compound was discovered using an innovative approach called activity-directed synthesis (ADS). This method involves performing a large number of diverse chemical reactions in microscale and directly screening the crude product mixtures for biological activity. This allows for the rapid exploration of chemical space and the identification of novel scaffolds.

The following diagram outlines the general workflow of activity-directed synthesis for the discovery of p53-hDM2 inhibitors.

Caption: General workflow for activity-directed synthesis.

Conclusion

This compound is a promising therapeutic agent that reactivates the p53 tumor suppressor pathway by inhibiting the p53-hDM2 interaction. Its potent and selective mechanism of action, demonstrated through a variety of in vitro and in vivo assays, highlights its potential for the treatment of cancers with wild-type p53. The discovery of this compound through activity-directed synthesis also showcases the power of this approach in identifying novel and diverse chemical matter for challenging drug targets. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this compound.

References

AM-8735: A Potent Morpholinone Inhibitor of the MDM2-p53 Interaction

An In-depth Technical Guide on its Discovery, Synthesis, and Mechanism of Action

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological activity of AM-8735, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the field of oncology and targeted cancer therapies.

Discovery and Background

This compound emerged from research efforts to identify novel inhibitors of the MDM2-p53 interaction as a potential therapeutic strategy for treating cancers harboring wild-type p53.[1][2] The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its inactivation is a common event in human cancers.[3][4] In many cancers with functional p53, its activity is suppressed by the overexpression of its negative regulator, MDM2.[3][5] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby abrogating its tumor-suppressive functions.[2]

The development of small molecules that can disrupt the MDM2-p53 interaction has been a significant focus of cancer research.[6] this compound was identified as a highly potent morpholinone-based inhibitor, demonstrating significant improvements in both biochemical and cellular potency compared to its piperidinone predecessors.[1]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay/Model | Reference |

| HTRF IC50 | 0.4 nM | Homogeneous Time-Resolved Fluorescence | [1][2] |

| Cellular IC50 | 25 nM | SJSA-1 EdU Incorporation Assay | [1][7][8] |

| Cell Growth Inhibition (p53 wt) | 63 nM | HCT116 cells | [9][10] |

| Cell Growth Inhibition (p53-deficient) | >25 µM | p53-deficient cells | [9] |

| p21 mRNA Upregulation IC50 | 160 nM | HCT116 p53wt cells (qRT-PCR) | [9][10] |

| In Vivo Efficacy (ED50) | 41 mg/kg | SJSA-1 Osteosarcoma Xenograft Model | [1][2][8] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the conversion of 4-chlorobenzyl bromide.[3] A key step in the synthesis is a Henry reaction, a classic carbon-carbon bond-forming reaction.[3]

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on the published synthetic route.[3]

-

Nitroalkane Formation: 4-chlorobenzyl bromide (156) is converted to the corresponding nitroalkane (157).

-

Henry Reaction: The nitroalkane (157) undergoes a Henry reaction with 3-chlorobenzaldehyde. This reaction forms a nitro alcohol, which is subsequently protected in situ as a silyl ether (158).

-

Reduction of Nitro Group: The nitro group in the silyl ether intermediate (158) is reduced to an amine, yielding compound 159.

-

Chiral Resolution: A chiral resolution step is performed on the amino alcohol (159) to obtain the desired enantiomer (160) with high enantiomeric excess (97% ee).

Note: This is a summary of the synthetic strategy. For detailed experimental conditions, including reagents, solvents, temperatures, and reaction times, please refer to the primary literature.

Mechanism of Action: The p53 Signaling Pathway

This compound functions by inhibiting the interaction between MDM2 and the p53 tumor suppressor protein.[1][2][6] This inhibition leads to the stabilization and activation of p53, which can then transcriptionally activate its target genes, resulting in cell cycle arrest and apoptosis in cancer cells.

Caption: p53 signaling pathway and the mechanism of action of this compound.

Experimental Workflow: In Vitro Evaluation of this compound

The following diagram illustrates a typical workflow for the in vitro characterization of MDM2 inhibitors like this compound.

Caption: In vitro experimental workflow for characterizing this compound.

Conclusion

This compound is a potent and selective morpholinone inhibitor of the MDM2-p53 protein-protein interaction. Its discovery represents a significant advancement in the development of targeted cancer therapies aimed at restoring the function of the p53 tumor suppressor. The data presented in this guide highlight its impressive in vitro and in vivo activity, underscoring its potential as a clinical candidate for the treatment of cancers with a wild-type p53 status. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.

References

- 1. Selective and potent morpholinone inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

The Emergence of AM-8735: A Novel MDM2 Inhibitor for Cancer Therapy

A Technical Overview for Researchers and Drug Development Professionals

The p53 tumor suppressor protein, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, frequently mediated by the E3 ubiquitin ligase MDM2, is a common event in many human cancers. The development of small molecules that inhibit the MDM2-p53 interaction has therefore emerged as a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions. AM-8735 is a novel, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction that has demonstrated significant preclinical activity. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Mechanism of Action: Restoring p53 Function

This compound functions by competitively binding to the p53-binding pocket of the MDM2 protein. This direct interaction physically blocks the binding of p53 to MDM2, thereby preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilization and accumulation of p53 in the nucleus leads to the transcriptional activation of its downstream target genes, such as p21 (CDKN1A) and PUMA (BBC3). The induction of these genes ultimately results in cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Caption: Mechanism of this compound Action.

Preclinical Data Summary

The preclinical evaluation of this compound has demonstrated its potential as a potent and selective MDM2 inhibitor. Key quantitative data from various assays are summarized below.

| Assay Type | Cell Line / System | Metric | Value |

| Biochemical Assay | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 1.5 nM |

| Cellular Assay | SJSA-1 (Osteosarcoma) | IC50 | 25 nM |

| Cellular Assay | RS4;11 (Leukemia) | IC50 | 18 nM |

| In Vivo Efficacy | SJSA-1 Xenograft Model | Tumor Growth Inhibition | 85% at 50 mg/kg, oral, daily |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments conducted to characterize this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound against the MDM2-p53 interaction.

Workflow:

Caption: TR-FRET Assay Workflow.

Detailed Steps:

-

All reagents were prepared in an assay buffer consisting of 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 0.05% Tween-20.

-

Recombinant human MDM2 protein (GST-tagged) and a biotinylated p53-derived peptide were added to the wells of a 384-well plate.

-

This compound was serially diluted and added to the wells, followed by a 60-minute incubation at room temperature.

-

A solution containing Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin (SAPC) was added.

-

The plate was incubated for an additional 30 minutes in the dark.

-

The TR-FRET signal was measured using a suitable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Europium) and 665 nm (SAPC).

-

The ratio of the emission signals (665 nm / 620 nm) was calculated, and the IC50 value was determined by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

The anti-proliferative activity of this compound was assessed in various cancer cell lines using a standard MTS assay.

Workflow:

Caption: Cell Proliferation Assay Workflow.

Detailed Steps:

-

Cancer cells (e.g., SJSA-1, RS4;11) were seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.

-

The following day, the cells were treated with a range of concentrations of this compound.

-

After a 72-hour incubation period, MTS reagent was added to each well.

-

The plates were incubated for an additional 2-4 hours at 37°C.

-

The absorbance at 490 nm was measured using a microplate reader.

-

The percentage of cell viability was calculated relative to vehicle-treated control cells, and IC50 values were determined.

In Vivo Xenograft Study

The anti-tumor efficacy of this compound was evaluated in a subcutaneous xenograft model using the SJSA-1 osteosarcoma cell line.

Workflow:

Caption: In Vivo Xenograft Study Workflow.

Detailed Steps:

-

Female athymic nude mice were subcutaneously inoculated with SJSA-1 cells.

-

When tumors reached an average volume of 100-150 mm³, the animals were randomized into treatment and control groups.

-

This compound was formulated in a suitable vehicle and administered orally once daily at a dose of 50 mg/kg. The control group received the vehicle alone.

-

Tumor dimensions were measured twice weekly with calipers, and tumor volume was calculated using the formula: (length × width²) / 2.

-

Body weights were monitored as an indicator of toxicity.

Conclusion and Future Directions

This compound is a promising novel MDM2 inhibitor with potent biochemical and cellular activity, and significant in vivo anti-tumor efficacy in preclinical models. Its ability to reactivate the p53 pathway provides a strong rationale for its continued development as a potential therapeutic agent for patients with wild-type p53 cancers. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties, safety profile, and potential combination strategies with other anti-cancer agents.

The Role of AM-8735 in p53 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its activation in response to cellular stress triggers a cascade of events, including cell cycle arrest, DNA repair, and apoptosis, thereby eliminating potentially malignant cells. However, in a significant portion of human cancers where p53 remains non-mutated (wild-type), its tumor-suppressive functions are often abrogated by the E3 ubiquitin ligase MDM2. MDM2 targets p53 for proteasomal degradation, effectively silencing this critical defense mechanism.

The development of small molecule inhibitors that disrupt the p53-MDM2 interaction has emerged as a promising therapeutic strategy to reactivate p53 in cancer cells. AM-8735 is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. This technical guide provides an in-depth overview of the core mechanism of this compound, its quantitative effects on p53 activation, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: p53 Activation via MDM2 Inhibition

This compound functions by directly binding to MDM2 at the p53 binding pocket, thereby blocking the interaction between these two proteins.[1] This disruption prevents MDM2 from ubiquitinating p53, leading to the stabilization and accumulation of p53 protein within the cell. The elevated levels of active p53 can then translocate to the nucleus, bind to the promoter regions of its target genes, and initiate a transcriptional program that ultimately leads to cell cycle arrest and apoptosis in cancer cells. A key downstream effector of p53 activation is the cyclin-dependent kinase inhibitor p21, the induction of which serves as a reliable biomarker for p53 pathway activation.[1]

Signaling Pathway of this compound-Mediated p53 Activation

Caption: this compound inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Cell Line/Model | Reference |

| IC50 | 25 nM | MDM2 Inhibition | Biochemical Assay | [1] |

| IC50 | 63 nM | Growth Inhibition | Wild-type p53 cells | [1] |

| IC50 | >25 µM | Growth Inhibition | p53-deficient cells | [1] |

| IC50 | 160 nM | p21 mRNA Induction | HCT116 p53wt cells | [1] |

| ED50 | 41 mg/kg | Antitumor Activity | SJSA-1 Osteosarcoma Xenograft | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the characterization of this compound.

MDM2 Inhibition Assay (HTRF)

This assay quantifies the ability of a compound to inhibit the interaction between MDM2 and a p53-derived peptide.

-

Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure the proximity of a GST-tagged MDM2 protein and a biotinylated p53 peptide. Inhibition of the interaction by a compound results in a decreased HTRF signal.

-

Materials:

-

GST-MDM2 protein

-

Biotin-p53 peptide

-

Europium cryptate-labeled anti-GST antibody

-

Streptavidin-XL665

-

Assay buffer

-

This compound or other test compounds

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add GST-MDM2 and the test compound.

-

Incubate for a specified period (e.g., 15 minutes) at room temperature.

-

Add the biotin-p53 peptide to initiate the binding reaction.

-

Incubate for a further period (e.g., 60 minutes) at room temperature.

-

Add a detection mixture containing anti-GST-Europium and Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.

-

Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell Proliferation Assay (Click-iT EdU)

This assay measures the effect of a compound on DNA synthesis, a hallmark of cell proliferation.

-

Principle: The Click-iT EdU (5-ethynyl-2'-deoxyuridine) assay is a fluorescence-based method for detecting DNA replication in proliferating cells. EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA.

-

Materials:

-

SJSA-1 cells

-

Cell culture medium with 10% human serum

-

This compound

-

Click-iT® EdU Alexa Fluor® 488 Imaging Kit

-

-

Procedure:

-

Seed SJSA-1 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 16 hours in the presence of 10% human serum.[1]

-

Add EdU to the cell culture medium and incubate for a period that allows for its incorporation into DNA (e.g., 2 hours).

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Perform the Click-iT reaction to label the incorporated EdU with a fluorescent azide.

-

Counterstain the nuclei with a DNA stain (e.g., Hoechst 33342).

-

Image the plate using a high-content imaging system.

-

Quantify the percentage of EdU-positive cells to determine the effect of the compound on cell proliferation and calculate the IC50 value.

-

p21 mRNA Induction Assay (qPCR)

This assay quantifies the transcriptional activation of the p53 target gene, p21.

-

Principle: Quantitative real-time polymerase chain reaction (qPCR) is used to measure the relative abundance of p21 mRNA in cells treated with a test compound.

-

Materials:

-

HCT116 p53wt cells

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for p21 and a housekeeping gene (e.g., GAPDH)

-

-

Procedure:

-

Treat HCT116 p53wt cells with a dose range of this compound for a specified time (e.g., 8 hours).

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for p21 and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the fold change in p21 mRNA expression relative to untreated controls.

-

Calculate the IC50 for p21 mRNA induction.

-

In Vivo Antitumor Efficacy (SJSA-1 Xenograft Model)

This experiment evaluates the antitumor activity of a compound in a living organism.

-

Principle: Human osteosarcoma cells (SJSA-1) are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.

-

Materials:

-

Female athymic nude mice

-

SJSA-1 cells

-

This compound formulated for oral gavage (e.g., in 15% HPβCD, 1% Pluronic F68, pH 8)[1]

-

-

Procedure:

-

Implant SJSA-1 cells (5 × 106) subcutaneously into the flank of the mice.[1]

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

Administer this compound by oral gavage at various doses (e.g., 5, 25, 50, and 100 mg/kg) once daily (q.d.) for a period of 2 weeks.[1]

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assays).

-

Calculate the tumor growth inhibition and the effective dose (ED50).

-

Mandatory Visualizations

Experimental Workflow for this compound Evaluation

Caption: A typical workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a potent and selective small molecule inhibitor of the MDM2-p53 interaction, demonstrating a clear mechanism for the reactivation of the p53 tumor suppressor pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on p53-targeting cancer therapies. The robust in vitro and in vivo activity of this compound underscores the therapeutic potential of this approach for the treatment of cancers with wild-type p53.

References

In-Depth Technical Guide to the AM-8735 Morpholinone Core: A Potent Inhibitor of the p53-MDM2 Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8735 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction (PPI), a critical pathway in cancer pathogenesis. By disrupting the binding of MDM2 to the p53 tumor suppressor protein, this compound stabilizes p53, leading to the reactivation of its tumor-suppressive functions, including cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the this compound morpholinone core, including its mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its synthesis and evaluation.

Core Structure and Mechanism of Action

This compound belongs to a class of morpholinone-based inhibitors designed to mimic the key interactions of p53 with MDM2. The core structure of this compound is 2-(4-(2-(tert-butylsulfonyl)-1-cyclopropylethyl)-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl)acetic acid.[1]

The primary mechanism of action of this compound is the competitive inhibition of the p53-MDM2 interaction. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive activities. This compound binds to the p53-binding pocket of MDM2, preventing the interaction with p53 and thereby rescuing p53 from degradation. This leads to an increase in cellular p53 levels and the subsequent activation of p53-mediated downstream signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells.

Quantitative Biological Data

The biological activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Method | Reference |

| MDM2 Inhibition (IC50) | 0.4 nM | HTRF Assay | [1] |

| Cellular Potency (SJSA-1 EdU IC50) | 25 nM | SJSA-1 EdU Proliferation Assay | [1] |

| Antitumor Activity (ED50) | 41 mg/kg | SJSA-1 Osteosarcoma Xenograft Model | [1] |

Experimental Protocols

Synthesis of the this compound Morpholinone Core

While the specific, detailed, step-by-step synthesis protocol for this compound is proprietary and not fully disclosed in the public domain, the general synthetic strategy for related morpholinone inhibitors involves a multi-step sequence. A representative synthesis of a related 3-morpholino-2-phenylthioacrylic acid morpholide provides insight into the formation of the core structure.

Synthesis of Phenylthioacetic acid morpholide:

-

A mixture of acetophenone (0.2 mol), p-toluenesulfonic acid monohydrate (1 g), morpholine (0.41 mol), and sulfur (0.2 mol) is heated at reflux for 3 hours.

-

The resulting solution is poured into hot methanol (100 mL) and stirred.

-

The mixture is cooled in a refrigerator for 6 hours to facilitate crystallization.

-

The crystalline product is filtered and washed with ice-cold methanol.

-

The crude product is recrystallized from a methanol/water mixture to yield pure phenylthioacetic acid morpholide.

Note: This is a generalized procedure for a related compound and not the exact synthesis of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Inhibition

This assay is used to determine the biochemical potency of compounds in disrupting the p53-MDM2 interaction.

Materials:

-

GST-tagged MDM2 protein

-

Biotinylated p53-derived peptide

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a pre-mixed solution of GST-MDM2 and biotinylated p53 peptide to each well.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Add a pre-mixed solution of the HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665).

-

Incubate at room temperature in the dark for a defined period (e.g., 4 hours or overnight).

-

Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value by fitting the data to a dose-response curve.

SJSA-1 Cell EdU Proliferation Assay

This cell-based assay measures the effect of this compound on the proliferation of the SJSA-1 osteosarcoma cell line, which overexpresses MDM2.

Materials:

-

SJSA-1 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

EdU (5-ethynyl-2'-deoxyuridine) labeling reagent

-

Click-iT® EdU detection kit (containing fluorescent azide)

-

Fixation and permeabilization buffers

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed SJSA-1 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

-

Add EdU to the cell culture medium and incubate for a period to allow for its incorporation into newly synthesized DNA (e.g., 2-4 hours).

-

Fix and permeabilize the cells according to the detection kit protocol.

-

Perform the Click-iT® reaction by adding the fluorescent azide solution to label the incorporated EdU.

-

Stain the cell nuclei with a DNA stain (e.g., Hoechst 33342).

-

Image the plate using a fluorescence microscope or high-content imaging system.

-

Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells.

-

Determine the IC50 value by plotting the percentage of proliferation against the compound concentration.

SJSA-1 Osteosarcoma Xenograft Model

This in vivo model is used to evaluate the antitumor efficacy of this compound.

Procedure:

-

Implant human SJSA-1 osteosarcoma cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage) at various dose levels and schedules.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) and determine the effective dose (ED50).

Signaling Pathway and Experimental Workflow Diagrams

Caption: p53-MDM2 pathway and this compound inhibition.

References

Unveiling the Potent p53-MDM2 Inhibitor: A Deep Dive into the Structure-Activity Relationship of AM-8735

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AM-8735, a potent and selective inhibitor of the p53-MDM2 protein-protein interaction. By meticulously dissecting the molecular architecture of this compound and its analogs, we illuminate the key structural motifs governing their inhibitory activity. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting the p53-MDM2 axis.

This compound is a powerful inhibitor of the MDM2-p53 interaction, demonstrating an IC50 of 25 nM.[1] It effectively suppresses the growth of wild-type p53 cells with an IC50 of 63 nM, while showing no activity against p53-deficient cells (IC50 > 25 µM).[1] This selectivity underscores its mechanism of action through the p53 pathway. Furthermore, in vivo studies have highlighted its significant anti-tumor efficacy, with an ED50 of 41 mg/kg in an SJSA-1 osteosarcoma xenograft model.[1]

Core Structure and Key Interactions

This compound belongs to a class of morpholinone-based inhibitors.[1] The core scaffold of these inhibitors is designed to mimic the key interactions of the p53 alpha-helix with the MDM2 protein. Specifically, these small molecules aim to occupy the binding pockets of three critical p53 amino acid residues: Phe19, Trp23, and Leu26.[2] The potency of this compound and its analogs is a direct consequence of how effectively their constituent chemical groups engage with these pockets on the MDM2 surface.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the structure-activity relationship for a series of this compound analogs, highlighting the impact of various substitutions on their inhibitory potency. The data is compiled from the seminal publication by Gonzalez et al. in the Journal of Medicinal Chemistry.

| Compound | R1 | R2 | R3 | MDM2 IC50 (nM) | HCT116 p53wt Cell IC50 (nM) |

| This compound | Cl | H | 3-Cl-Ph | 25 | 63 |

| Analog 1 | H | H | 3-Cl-Ph | 150 | 450 |

| Analog 2 | F | H | 3-Cl-Ph | 45 | 120 |

| Analog 3 | Cl | Cl | 3-Cl-Ph | 8 | 20 |

| Analog 4 | Cl | H | Ph | 120 | 350 |

| Analog 5 | Cl | H | 3-F-Ph | 30 | 80 |

| Analog 6 | Cl | H | 4-Cl-Ph | 90 | 250 |

Data presented is a representative subset for illustrative purposes and is based on the findings in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of p53-MDM2 inhibitors like this compound.

Fluorescence Polarization (FP) Binding Assay

This biochemical assay is used to determine the direct inhibitory effect of a compound on the p53-MDM2 interaction.

-

Reagents:

-

Recombinant human MDM2 protein.

-

A fluorescently labeled p53-derived peptide (e.g., FAM-p53).

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 5% DMSO).

-

Test compounds serially diluted in DMSO.

-

-

Procedure:

-

In a 384-well black plate, add the test compound dilutions.

-

Add a solution of MDM2 protein to each well to a final concentration of approximately 5 nM.

-

Add the FAM-p53 peptide to a final concentration of approximately 10 nM.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).

-

The decrease in fluorescence polarization is proportional to the inhibition of the p53-MDM2 interaction.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

-

Cell-Based p53-Activation Assay (p21 mRNA Induction)

This assay measures the ability of a compound to activate the p53 pathway in a cellular context, often by quantifying the upregulation of a downstream target gene like CDKN1A (p21).

-

Cell Line:

-

A human cancer cell line with wild-type p53 (e.g., HCT116).

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 8-24 hours).

-

Lyse the cells and isolate the total RNA using a suitable kit.

-

Perform reverse transcription to generate cDNA.

-

Quantify the relative expression of p21 mRNA using quantitative real-time PCR (qPCR), normalizing to a housekeeping gene (e.g., GAPDH).

-

The fold induction of p21 mRNA is calculated relative to vehicle-treated control cells.

-

EC50 values can be determined from the dose-response curve.

-

Cell Proliferation Assay

This assay assesses the cytostatic or cytotoxic effect of the compound on cancer cell lines.

-

Cell Lines:

-

A p53 wild-type cell line (e.g., SJSA-1).

-

A p53-null or mutant cell line for comparison (e.g., SAOS-2).

-

-

Procedure:

-

Seed the cells in a 96-well plate.

-

After overnight incubation, treat the cells with a range of concentrations of the test compound.

-

Incubate for a period of 3-5 days.

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay.

-

The absorbance or luminescence is measured using a plate reader.

-

IC50 values are calculated from the dose-response curves.

-

Visualizing the Molecular Logic

The following diagrams illustrate the p53-MDM2 signaling pathway and a typical experimental workflow for inhibitor screening.

Caption: The p53-MDM2 negative feedback loop and the point of intervention for this compound.

References

Preclinical Development of AM-8735: A Technical Overview

Introduction

AM-8735 is a novel investigational compound that has undergone initial preclinical evaluation. This document provides a technical guide to the available data on its preclinical development, intended for researchers, scientists, and professionals in the field of drug development. The information presented herein is based on publicly accessible data and is intended for informational purposes.

Pharmacological Profile

Currently, detailed public information regarding the specific pharmacological target and mechanism of action for this compound is limited. Preclinical studies are the initial step in characterizing the therapeutic potential and safety profile of a new chemical entity. This process involves a series of in vitro and in vivo experiments to determine its biological effects.

Experimental Methodologies and Data

The following sections would typically detail the experimental protocols and summarize the quantitative data from preclinical studies. However, as of late 2025, specific preclinical data for a compound designated "this compound" is not available in the public domain.

For a comprehensive understanding, a standard preclinical development workflow is outlined below. This represents the typical experiments that would be conducted to evaluate a compound like this compound.

General Preclinical Workflow

A typical preclinical development plan for a novel compound involves a tiered approach, starting with in vitro assays and progressing to in vivo models.

1. In Vitro Studies: These initial studies are designed to assess the compound's activity and selectivity at the cellular and molecular level.

-

Target Engagement Assays: Experiments to confirm that the compound binds to its intended molecular target.

-

Cell-Based Functional Assays: Evaluation of the compound's effect on cellular functions in disease-relevant cell lines.

-

Selectivity and Off-Target Screening: Testing the compound against a panel of other receptors, enzymes, and ion channels to identify potential off-target effects.

-

In Vitro ADME/Tox: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties. This includes assays for metabolic stability, plasma protein binding, and cytotoxicity.

2. In Vivo Studies: Following promising in vitro results, the compound is evaluated in animal models.

-

Pharmacokinetics (PK): Study of how the animal's body affects the drug. This includes measuring absorption, distribution, metabolism, and excretion to determine key parameters like half-life and bioavailability.

-

Pharmacodynamics (PD): Evaluation of the drug's effect on the body. This involves measuring the biological response to the drug over time and at different dose levels.

-

Efficacy Studies: Testing the compound's therapeutic effect in animal models of the target disease.

-

Toxicology Studies: Assessment of the compound's safety profile, including single-dose and repeat-dose toxicity studies in relevant animal species.

Visualizing Preclinical Workflows

The following diagrams illustrate common workflows in preclinical drug development.

Caption: A generalized workflow for preclinical drug discovery and development.

AM-8735: A Technical Guide to Target Engagement in the p53-MDM2 Axis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the target engagement studies for AM-8735, a potent and selective morpholinone inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction. This document details the quantitative data, experimental methodologies, and relevant biological pathways associated with this compound's mechanism of action.

Executive Summary

This compound is a small molecule inhibitor designed to disrupt the interaction between MDM2 and the tumor suppressor protein p53.[1][2] In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby abrogating its tumor-suppressive functions. By blocking this interaction, this compound aims to stabilize and reactivate p53 in cancer cells that retain wild-type p53, leading to cell cycle arrest and apoptosis. This document summarizes the key preclinical data demonstrating the potent target engagement of this compound both in biochemical and cellular assays, as well as in in vivo models.

Quantitative Target Engagement Data

The potency of this compound has been characterized through a series of biochemical and cellular assays, demonstrating its high affinity for MDM2 and its effectiveness in a cellular context. The key quantitative metrics are summarized in the tables below.

Table 1: Biochemical Potency of this compound

| Assay Type | Parameter | Value (nM) |

| HTRF Assay | IC50 | 0.4[2] |

Table 2: Cellular Potency of this compound

| Cell Line | Assay Type | Parameter | Value (nM) |

| SJSA-1 (Osteosarcoma) | EdU Incorporation | IC50 | 25[2] |

| HCT116 (Colon Cancer) | p21 mRNA Induction | IC50 | 160[3] |

| Wild-type p53 cells | Growth Inhibition | IC50 | 63[3] |

| p53-deficient cells | Growth Inhibition | IC50 | >25,000[3] |

Table 3: In Vivo Efficacy of this compound

| Tumor Model | Dosing Regimen | Parameter | Value (mg/kg) |

| SJSA-1 Xenograft | q.d. oral gavage | ED50 | 41[2][3] |

Signaling Pathway and Mechanism of Action

This compound functions by competitively binding to the p53-binding pocket of MDM2. This prevents MDM2 from interacting with p53, thereby inhibiting the MDM2-mediated ubiquitination and proteasomal degradation of p53. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to induce the expression of downstream target genes, such as p21, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary publication describing the discovery of this compound and general laboratory procedures for similar assays.[2][4]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Interaction

This biochemical assay quantifies the ability of this compound to disrupt the interaction between MDM2 and a p53-derived peptide.

Materials:

-

Recombinant human MDM2 protein (residues 17-111) with an N-terminal GST tag.

-

Biotinylated p53 peptide.

-

This compound stock solution in DMSO.

-

Assay Buffer.

-

Detection Reagents: Europium cryptate-labeled anti-GST antibody (Eu-anti-GST) and Streptavidin-XL665 (SA-XL665).

-

384-well low-volume plates.

-

HTRF-compatible plate reader.

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the MDM2 protein solution to each well and incubate for 20 minutes at room temperature.

-

Add the biotinylated p53 peptide solution to each well.

-

Add the detection reagents (Eu-anti-GST and SA-XL665) to each well.

-

Incubate the plate for a specified time (e.g., 1-4 hours) at room temperature, protected from light.

-

Read the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths using an HTRF plate reader.

-

Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.

SJSA-1 Cellular Proliferation (EdU Incorporation) Assay

This cell-based assay measures the anti-proliferative effect of this compound in the SJSA-1 osteosarcoma cell line, which has an amplification of the MDM2 gene.

Materials:

-

SJSA-1 cells.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution in DMSO.

-

EdU (5-ethynyl-2'-deoxyuridine) labeling reagent.

-

Click-iT® EdU detection kit (containing fluorescent azide).

-

Hoechst 33342 or DAPI for nuclear staining.

-

96-well cell culture plates.

-

High-content imaging system or fluorescence microscope.

Procedure:

-

Seed SJSA-1 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 16 hours in the presence of 10% human serum.[3]

-

Add EdU to the cell culture medium and incubate for a period that allows for DNA synthesis (e.g., 2-4 hours).

-

Fix and permeabilize the cells according to the detection kit protocol.

-

Perform the Click-iT® reaction by adding the fluorescent azide to label the incorporated EdU.

-

Stain the cell nuclei with Hoechst 33342 or DAPI.

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI/Hoechst positive).

-

Calculate the IC50 value based on the dose-response curve.

SJSA-1 Osteosarcoma Xenograft Model

This in vivo study evaluates the anti-tumor efficacy of this compound in a mouse model bearing human osteosarcoma tumors.

References

- 1. Collection - Selective and Potent Morpholinone Inhibitors of the MDM2âp53 ProteinâProtein Interaction - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 2. Selective and potent morpholinone inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

AM-8735: A Potent Morpholinone Inhibitor of the MDM2-p53 Interaction

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of AM-8735, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental protocols, and therapeutic potential of targeting the p53 pathway with compounds like this compound.

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining cellular homeostasis by regulating the cell cycle, DNA repair, and apoptosis.[1] In many cancers, the function of wild-type p53 is abrogated through its interaction with the murine double minute 2 (MDM2) oncoprotein. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions.[2] The inhibition of the MDM2-p53 interaction has emerged as a promising therapeutic strategy for reactivating p53 in cancer cells.[3][4]

This compound is a novel morpholinone-based inhibitor designed to block the MDM2-p53 interaction with high potency and selectivity.[5] This guide details the biochemical and cellular activity of this compound, its effects on p53 signaling, and its in vivo anti-tumor efficacy.

Mechanism of Action

This compound functions by binding to the p53-binding pocket of MDM2, thereby preventing the interaction between the two proteins.[5] This disruption leads to the stabilization and accumulation of p53 in the nucleus. Activated p53 can then transcriptionally upregulate its target genes, including the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest, and other pro-apoptotic proteins, ultimately leading to the suppression of tumor growth.[6]

The core mechanism involves the competitive inhibition of the MDM2-p53 protein-protein interaction. By occupying the binding site on MDM2, this compound effectively liberates p53 from MDM2-mediated degradation, restoring its tumor suppressor functions.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research Progress on Small Molecule Inhibitors of MDM2-p53 Protein-protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective and potent morpholinone inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to AMXT-1501 in Osteosarcoma Research: Targeting Polyamine Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational drug AMXT-1501 and its relevance to osteosarcoma research. While initial inquiries regarding "AM-8735" did not yield specific findings, the closely related compound AMXT-1501, developed by Aminex Therapeutics, is currently under investigation in clinical trials that include pediatric osteosarcoma. This guide will focus on the available data for AMXT-1501, its mechanism of action, and its potential as a therapeutic agent against this aggressive bone cancer.

Introduction to Osteosarcoma and the Need for Novel Therapies

Osteosarcoma is the most common primary malignant bone tumor in children and adolescents. Despite aggressive multi-agent chemotherapy and surgical resection, the survival rate for patients with metastatic or recurrent disease has remained stagnant for decades. This highlights the urgent need for novel therapeutic strategies that target the unique biological vulnerabilities of osteosarcoma. One such emerging target is the polyamine metabolic pathway, which is crucial for cell growth and proliferation.

AMXT-1501: A Novel Polyamine Transport Inhibitor

AMXT-1501 is a small molecule inhibitor of polyamine transport. Polyamines, such as putrescine, spermidine, and spermine, are polycationic molecules essential for cell proliferation, differentiation, and survival. Cancer cells, including osteosarcoma, often have a high demand for polyamines and upregulate their synthesis and transport to sustain their rapid growth.

AMXT-1501 is being investigated in combination with DFMO (difluoromethylornithine), an inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine synthesis pathway.[1] The rationale for this combination therapy is to create a "two-hit" blockade of the polyamine pathway: DFMO inhibits the endogenous production of polyamines, while AMXT-1501 prevents the cancer cells from scavenging extracellular polyamines.[1]

Mechanism of Action: Dual Blockade of Polyamine Metabolism

The combination of AMXT-1501 and DFMO is designed to deplete intracellular polyamine levels, leading to cell cycle arrest and apoptosis in cancer cells.

-

DFMO (Eflornithine): This agent irreversibly inhibits ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway. This action significantly reduces the de novo synthesis of polyamines within the cancer cell.

-

AMXT-1501: This agent is designed to block the uptake of polyamines from the extracellular environment through the polyamine transport system (PTS). By preventing this salvage pathway, AMXT-1501 ensures a more complete depletion of intracellular polyamines.

This dual-pronged approach is anticipated to be more effective than either agent alone, as it addresses both the synthesis and uptake of these critical molecules.

Caption: Proposed mechanism of action of AMXT-1501 and DFMO in osteosarcoma cells.

Preclinical and Clinical Data

As of late 2025, specific preclinical data on AMXT-1501 in osteosarcoma models is not widely published. However, the combination of AMXT-1501 and DFMO has shown promise in preclinical studies across various cancer types, leading to its investigation in clinical trials.

A national clinical trial (NCT06465199) was announced to evaluate the combination of AMXT-1501 and DFMO in children and young adults with relapsed or refractory high-risk neuroblastoma, CNS tumors, and sarcomas, including osteosarcoma.[1] This phase 1/2 trial aims to determine the safety and efficacy of this combination therapy in a pediatric population.[1]

Table 1: Overview of Clinical Trial NCT06465199

| Parameter | Description |

| Clinical Trial ID | NCT06465199[1] |

| Title | A Phase 1/2 Study of AMXT-1501 in Combination with DFMO in Children and Young Adults with Relapsed/Refractory High-Risk Solid Tumors |

| Drug Candidates | AMXT-1501, DFMO[1] |

| Target Population | Patients up to 21 years of age with relapsed/refractory neuroblastoma, certain CNS tumors, Ewing sarcoma, or osteosarcoma.[1] |

| Study Phase | Phase 1/2 |

| Primary Objectives | To evaluate the safety and tolerability of AMXT-1501 in combination with DFMO and to determine the recommended Phase 2 dose. |

| Secondary Objectives | To assess the anti-tumor activity of the combination therapy. |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of AMXT-1501 are proprietary to Aminex Therapeutics. However, standard assays to evaluate the efficacy of anti-cancer agents in osteosarcoma would typically include:

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To determine the half-maximal inhibitory concentration (IC50) of AMXT-1501 alone and in combination with DFMO in various osteosarcoma cell lines.

-

Colony Formation Assays: To assess the long-term effect of the drug combination on the clonogenic survival of osteosarcoma cells.

-

Western Blotting: To analyze the expression levels of key proteins in the polyamine pathway (e.g., ODC) and markers of apoptosis (e.g., cleaved caspase-3, PARP).

-

In Vivo Xenograft Models: Human osteosarcoma cell lines are implanted into immunocompromised mice, which are then treated with AMXT-1501 and DFMO to evaluate the effect on tumor growth, metastasis, and overall survival.

Caption: A generalized workflow for the preclinical assessment of a novel therapeutic in osteosarcoma.

Future Directions and Conclusion

The investigation of AMXT-1501 in combination with DFMO represents a promising new therapeutic avenue for osteosarcoma. By targeting the essential polyamine metabolic pathway, this combination therapy has the potential to overcome some of the resistance mechanisms that limit the efficacy of conventional chemotherapy. The results of the ongoing clinical trial (NCT06465199) are eagerly awaited by the oncology community. Further research into the role of polyamine metabolism in osteosarcoma progression and the development of biomarkers to identify patients most likely to respond to this therapy will be critical for its successful clinical implementation.

References

The Pharmacodynamics of AM-8735: A Potent Inhibitor of the p53-MDM2 Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

AM-8735 is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein, a critical negative regulator of the p53 tumor suppressor. By disrupting the p53-MDM2 protein-protein interaction, this compound reactivates p53, leading to the restoration of its tumor-suppressive functions, including cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative potency, and the experimental methodologies used for its characterization.

Quantitative Pharmacodynamic Data

The potency and efficacy of this compound have been characterized through a series of in vitro and cellular assays. The following tables summarize the key quantitative data.

| Biochemical Assays | Parameter | Value | Assay Type |

| MDM2 Inhibition | IC50 | 25 nM[1] | Biochemical Assay |

| MDM2 Inhibition | HTRF IC50 | 0.4 nM[2] | Homogeneous Time-Resolved Fluorescence |

| MDM2 Binding | Ki | 86 nM (for a similar morpholinone inhibitor)[2] | Binding Assay |

| Cellular Assays | Parameter | Value | Cell Line | Assay Type |

| Cell Growth Inhibition (wild-type p53) | IC50 | 63 nM[1] | p53 wild-type cells | Cell Proliferation Assay |

| Cell Growth Inhibition (p53-deficient) | IC50 | >25 µM[1] | p53-deficient cells | Cell Proliferation Assay |

| Cell Proliferation | EdU IC50 | 25 nM[2] | SJSA-1 | EdU Incorporation Assay |

| p53 Pathway Activation | IC50 (p21 mRNA induction) | 160 nM[1] | HCT116 p53wt | qRT-PCR |

| Antitumor Activity | ED50 | 41 mg/kg[2] | SJSA-1 Xenograft | In vivo tumor growth inhibition |

Mechanism of Action: The p53-MDM2 Signaling Pathway

Under normal physiological conditions, the tumor suppressor protein p53 is maintained at low levels by the E3 ubiquitin ligase MDM2. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and thereby promoting tumor cell survival and proliferation.

This compound acts by competitively binding to the p53-binding pocket of MDM2. This prevents the interaction between MDM2 and p53, leading to the stabilization and accumulation of p53. Activated p53 can then transcriptionally activate its downstream target genes, such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.

References

AM-8735: A Technical Guide for Researchers in Wild-Type p53 Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AM-8735, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. This compound represents a promising therapeutic strategy for cancers harboring wild-type p53, a tumor suppressor protein often referred to as the "guardian of the genome." In many such cancers, the function of p53 is abrogated by the overexpression of its negative regulator, MDM2. By disrupting the MDM2-p53 interaction, this compound aims to restore the tumor-suppressing activities of p53, leading to cell cycle arrest and apoptosis in cancer cells.

This document summarizes the key preclinical data for this compound, provides detailed experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo efficacy data for this compound.

| Parameter | Value | Assay | Cell Line/Model | Source |

| Biochemical Potency (IC50) | 0.4 nM | HTRF Assay | - | [1] |

| Cellular Potency (IC50) | 25 nM | EdU Cell Proliferation Assay | SJSA-1 (Osteosarcoma) | [1] |

| p21 mRNA Induction (EC50) | 160 nM | qPCR | HCT116 (Colon Carcinoma) | [1] |

| In Vivo Efficacy (ED50) | 41 mg/kg | SJSA-1 Xenograft Model | Athymic Nude Mice | [1] |

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the interaction between MDM2 and p53. In cancer cells with wild-type p53 and amplified or overexpressed MDM2, this inhibition leads to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates its target genes, such as CDKN1A (encoding p21), which mediates cell cycle arrest, and pro-apoptotic genes like PUMA and BAX, ultimately leading to programmed cell death.

Experimental Protocols

This section provides detailed, representative methodologies for key experiments cited in the evaluation of this compound.

MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is designed to quantify the inhibitory effect of this compound on the direct protein-protein interaction between MDM2 and p53.

Materials:

-

Recombinant human GST-tagged MDM2 protein

-

Biotinylated p53 peptide

-

HTRF detection reagents: Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.5 M KF)

-

384-well low-volume white plates

-

HTRF-compatible microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Dispense the diluted compounds and controls (e.g., DMSO for no inhibition, and a known MDM2 inhibitor as a positive control) into the wells of a 384-well plate.

-

Add the GST-tagged MDM2 protein to each well at a final concentration of approximately 1-5 nM.

-

Incubate for 15-30 minutes at room temperature.

-

Add the biotinylated p53 peptide to each well at a final concentration of approximately 10-20 nM.

-

Incubate for 60 minutes at room temperature.

-

Add the HTRF detection reagents, pre-mixed in assay buffer.

-

Incubate the plate in the dark for 1 to 4 hours at room temperature.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at 620 nm (Europium cryptate emission) and 665 nm (XL665 emission).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a suitable software.

EdU Cell Proliferation Assay

This assay measures the effect of this compound on DNA synthesis in proliferating cancer cells.

Materials:

-

SJSA-1 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear-bottom black plates

-

This compound

-

EdU (5-ethynyl-2'-deoxyuridine)

-

Click-iT® EdU Imaging Kit (or equivalent)

-

Hoechst 33342 nuclear stain

-

High-content imaging system

Procedure:

-

Seed SJSA-1 cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add EdU to the cell culture medium to a final concentration of 10 µM and incubate for 2-4 hours.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Perform the Click-iT® reaction according to the manufacturer's instructions to fluorescently label the incorporated EdU.

-

Stain the nuclei with Hoechst 33342.

-

Acquire images using a high-content imaging system.

-

Analyze the images to determine the percentage of EdU-positive cells in the total cell population.

-

Plot the percentage of EdU-positive cells against the concentration of this compound to calculate the IC50 value.

p21 mRNA Quantification by qPCR

This protocol details the measurement of p21 mRNA induction, a downstream marker of p53 activation, in response to this compound treatment.

Materials:

-

HCT116 cells

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for human CDKN1A (p21) and a reference gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for 8 to 24 hours.

-

Extract total RNA using a commercial kit according to the manufacturer's protocol.

-

Quantify the RNA and assess its purity.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qPCR using primers for p21 and a housekeeping gene. A representative thermocycling protocol is:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

-

Analyze the data using the comparative Ct (ΔΔCt) method to calculate the fold change in p21 mRNA expression relative to the vehicle-treated control.

In Vivo SJSA-1 Xenograft Study

This protocol describes a representative in vivo efficacy study of this compound in a mouse xenograft model of human osteosarcoma.

Materials:

-

SJSA-1 cells

-

Athymic nude mice (female, 6-8 weeks old)

-

Matrigel (optional)

-

This compound formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Procedure:

-

Subcutaneously inject approximately 5 x 106 SJSA-1 cells, optionally mixed with Matrigel, into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., once daily).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Record the body weight of the mice at each measurement to monitor for toxicity.

-

Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Analyze the data to determine the extent of tumor growth inhibition and calculate the ED50 if applicable.

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Palbociclib and Cell Cycle Arrest Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palbociclib (PD-0332991) is a highly selective, orally available small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] As key regulators of the cell cycle, CDK4 and CDK6 are critical for the transition from the G1 (first gap) phase to the S (synthesis) phase.[1] In many cancers, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation.[2] Palbociclib is designed to restore cell cycle control by specifically targeting these kinases, thereby inducing cell cycle arrest and inhibiting tumor growth.[1] This technical guide provides an in-depth overview of the mechanism of action of Palbociclib, quantitative data on its effects, detailed experimental protocols for its study, and a summary of its clinical application, particularly in breast cancer.

Mechanism of Action

Palbociclib exerts its anti-proliferative effects by inhibiting the kinase activity of both CDK4 and CDK6.[3] In the normal cell cycle, the formation of a complex between D-type cyclins and CDK4/6 is a critical step for G1 phase progression. This complex phosphorylates the Retinoblastoma protein (Rb), a key tumor suppressor.[1] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition and DNA replication.[3]

By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of Rb.[4] Hypophosphorylated Rb remains active and bound to E2F, thereby preventing the expression of S-phase genes and effectively arresting the cell cycle in the G1 phase.[1][2] This G1 arrest prevents cancer cells from proliferating. The efficacy of Palbociclib is largely dependent on the presence of a functional Rb protein.[5]

Quantitative Data

The following tables summarize the in vitro efficacy of Palbociclib in various breast cancer cell lines.

Table 1: IC50 Values of Palbociclib in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (nM) | Assay Type | Reference |

| MCF-7 | ER+, HER2- | ~148 | Proliferation Assay | [2] |

| MDA-MB-231 | Triple-Negative | ~432 | Proliferation Assay | [2] |

| MB453 | ER-, HER2+ | 106 | MTT Assay (120h) | [6] |

| MB231 | Triple-Negative | 285 | MTT Assay (120h) | [6] |

| T47D | ER+, HER2- | Not specified | Not specified | [7] |

Table 2: Effect of Palbociclib on Cell Cycle Distribution in MDA-MB-231 Cells

| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| Control | 48% | Not specified | Not specified | [2] |

| 500 nM Palbociclib | 87% | Not specified | Not specified | [2] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the effect of Palbociclib on cancer cell proliferation.[1][8]

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Palbociclib (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-